Certified Purity and Identity for Accurate Quantitation
Bilastine N-Oxide is supplied as a high-purity reference standard (≥95%) with comprehensive characterization data (including HRMS, NMR) that ensures reliable identification and quantitation . This level of purity and characterization is essential for establishing system suitability, determining relative response factors (RRF), and accurately quantifying the impurity in bilastine drug substances and finished products during forced degradation and stability studies .
| Evidence Dimension | Purity and Characterization for Quantitative Analysis |
|---|---|
| Target Compound Data | Purity ≥95%; Full characterization data (HRMS, NMR) provided |
| Comparator Or Baseline | Parent drug Bilastine: Purity ≥98% [1] |
| Quantified Difference | Bilastine N-Oxide purity is certified to meet reference standard requirements for impurity quantification, while Bilastine is an API with higher purity specifications. |
| Conditions | Analytical reference standard for HPLC/LC-MS methods; purity determined by HPLC/ELSD |
Why This Matters
Accurate quantification of this specific impurity is a regulatory requirement, and the certified purity of the reference standard directly impacts the reliability of analytical results.
- [1] Bertin Bioreagent. Bilastine. Product Information. View Source
